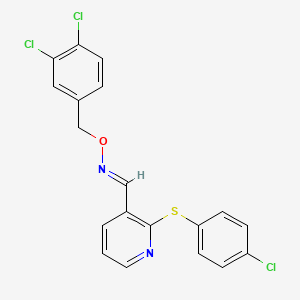

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

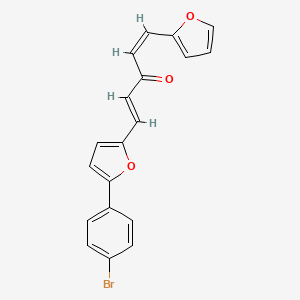

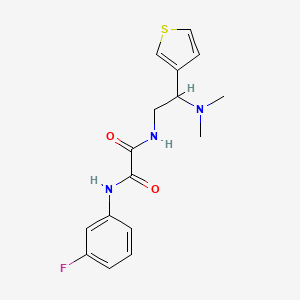

“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C19H13Cl3N2OS . It is also known as 3-Pyridinecarboxaldehyde, 2-[(4-chlorophenyl)thio]-, O-[(3,4-dichlorophenyl)methyl]oxime .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details are not provided in the available literature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 423.74. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature .科学的研究の応用

Chemical Synthesis and Reactivity

Oximes and their derivatives, including those with sulfanyl substituents, are valuable in synthetic chemistry for their ability to undergo a variety of reactions, leading to the formation of amines, cyano and nitro compounds, carbonyl compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. Their complexation with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II) is also significant, indicating their potential in the synthesis of metal complexes and organometallic compounds (Musaev et al., 2020).

Catalysis and Oxidation Reactions

Sulfanyl-substituted compounds demonstrate potential in catalysis and oxidation reactions. For example, the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to their corresponding aldehydes and ketones, using sulfoxide as an oxidant, showcases the role of sulfanyl groups in facilitating these processes (Sousa et al., 2013).

Photochemical Properties

The photochemical behavior of sulfanyl-substituted compounds, particularly their degradation mediated by reactive oxygen species, highlights their potential environmental applications. Studies on the photodegradation of polychlorinated compounds suggest that sulfanyl groups could influence the photodegradation pathways and rates, relevant for understanding the environmental fate of these compounds (Ge et al., 2019).

Application in Organic Synthesis

The role of oximes in the synthesis of heterocyclic compounds and as intermediates in fine organic synthesis underscores the potential of "2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime" in contributing to the development of new materials and bioactive molecules. The preparation of aminocyclopropane carboxylic acids from sulfanyl-substituted oxazolones demonstrates the versatility of these compounds in organic synthesis (Clerici et al., 1999).

特性

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-4-6-16(7-5-15)26-19-14(2-1-9-23-19)11-24-25-12-13-3-8-17(21)18(22)10-13/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXWSJFZSUDLOK-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)